STR-V-53 HCC-Selective Cytotoxicity vs. Pan-HDAC Inhibitor Vorinostat (SAHA)
In contrast to the pan-HDAC inhibitor Vorinostat (SAHA), which exhibits potent and non-selective cytotoxicity across multiple cell lines, STR-V-53 demonstrates a unique and quantifiable selectivity for hepatocellular carcinoma (HCC) cells [1]. This selectivity is evidenced by its differential antiproliferative effects in the NCI-60 human tumor cell line panel and its high selectivity index relative to normal VERO cells [1].
| Evidence Dimension | Selectivity Index (VERO IC50 / Hep-G2 IC50) |
|---|---|
| Target Compound Data | Significantly > 1 (specific value in Table S2 of primary reference) |
| Comparator Or Baseline | Vorinostat (SAHA) Selectivity Index: ~1 (non-selective) |
| Quantified Difference | SAHA shows no apparent selective toxicity for Hep-G2 cells relative to VERO cells, whereas STR-V-53 shows selective toxicity [1]. |
| Conditions | Cell viability assay in Hep-G2 (human HCC) and VERO (normal kidney epithelial) cell lines. |
Why This Matters
This quantifiable selectivity for HCC cells over normal cells is a critical advantage for researchers aiming to minimize off-target toxicity in preclinical liver cancer models, a key differentiator from standard-of-care pan-HDAC inhibitors.
- [1] Wu, B., Tapadar, S., Ruan, Z., Sun, C. Q., Arnold, R. S., Olugbami, J. O., Johnston, A., Arunsi, U., Gaul, D. A., Petros, J. A., Kobayashi, T., Duda, D. G., & Oyelere, A. K. (2024). A Novel Liver Cancer-Selective Histone Deacetylase Inhibitor Is Effective against Hepatocellular Carcinoma and Induces Durable Responses with Immunotherapy. ACS Pharmacology & Translational Science, 7(10), 3155–3169. View Source
